3-Methoxy-4-[(trifluoromethyl)sulfanyl]aniline
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Overview
Description
3-Methoxy-4-[(trifluoromethyl)sulfanyl]aniline is an organic compound characterized by the presence of a methoxy group, a trifluoromethyl group, and a sulfanyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-[(trifluoromethyl)sulfanyl]aniline typically involves multiple steps. One common method starts with the nitration of anisole to form 4-nitroanisole. This is followed by the reduction of the nitro group to an amine, yielding 4-methoxyaniline. The trifluoromethylsulfanyl group is then introduced via a nucleophilic substitution reaction using a suitable trifluoromethylsulfanylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-[(trifluoromethyl)sulfanyl]aniline undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The trifluoromethylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinones, while reduction of a nitro group results in an amine.
Scientific Research Applications
3-Methoxy-4-[(trifluoromethyl)sulfanyl]aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-[(trifluoromethyl)sulfanyl]aniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-3-(trifluoromethyl)aniline: Similar structure but lacks the sulfanyl group.
4-Methyl-3-(trifluoromethyl)aniline: Similar structure but has a methyl group instead of a methoxy group.
3-Methoxy-4-(trifluoromethyl)aniline: Similar structure but lacks the sulfanyl group.
Uniqueness
3-Methoxy-4-[(trifluoromethyl)sulfanyl]aniline is unique due to the presence of both the methoxy and trifluoromethylsulfanyl groups, which confer distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
1124149-03-6 |
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Molecular Formula |
C8H8F3NOS |
Molecular Weight |
223.22 g/mol |
IUPAC Name |
3-methoxy-4-(trifluoromethylsulfanyl)aniline |
InChI |
InChI=1S/C8H8F3NOS/c1-13-6-4-5(12)2-3-7(6)14-8(9,10)11/h2-4H,12H2,1H3 |
InChI Key |
JRADRLQUCWGTLM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N)SC(F)(F)F |
Origin of Product |
United States |
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